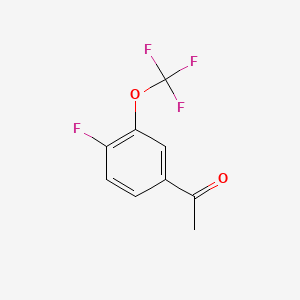

4'-Fluoro-3'-(trifluoromethoxy)acetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Fluoro-3’-(trifluoromethoxy)acetophenone is a synthetic organic compound and a derivative of acetophenone. It is also referred to as 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone . The compound has a molecular weight of 222.14 g/mol .

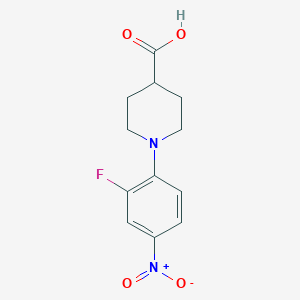

Molecular Structure Analysis

The InChI code for 4’-Fluoro-3’-(trifluoromethoxy)acetophenone is 1S/C9H6F4O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 . The Canonical SMILES is CC(=O)C1=CC(=C(C=C1)F)OC(F)(F)F .Physical And Chemical Properties Analysis

4’-Fluoro-3’-(trifluoromethoxy)acetophenone has a molecular weight of 222.14 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a XLogP3-AA value of 2.9, indicating its lipophilicity .Applications De Recherche Scientifique

Trifluoromethoxylation Reagents

The trifluoromethoxy group is a novel moiety in various fields due to its unique features. 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can serve as a precursor for new trifluoromethoxylation reagents. These reagents are crucial for introducing the trifluoromethoxy group into organic molecules, enhancing their properties for further applications in medicinal chemistry and materials science .

Medicinal Chemistry

In medicinal chemistry, the incorporation of the trifluoromethoxy group can significantly alter the biological activity of compounds. 4’-Fluoro-3’-(trifluoromethoxy)acetophenone may be used to synthesize new pharmaceuticals with improved efficacy, stability, and bioavailability. Its role in drug design is underscored by its potential to improve pharmacokinetic properties .

Material Science

This compound can contribute to the development of new materials with desirable properties such as increased thermal stability and chemical resistance. In material science, it can be used to modify the surface properties of polymers or create new polymer blends with enhanced characteristics .

Organic Synthesis

As an intermediate in organic synthesis, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone is valuable for constructing complex molecules. It can be involved in various chemical reactions, such as the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods. They can help in the quantification and identification of substances within complex mixtures, improving the accuracy of analytical results .

Agrochemical Research

The trifluoromethoxy group can enhance the properties of agrochemicals, such as pesticides and herbicides4’-Fluoro-3’-(trifluoromethoxy)acetophenone could be used to synthesize new compounds that are more effective at lower doses, reducing environmental impact while maintaining agricultural productivity .

Mécanisme D'action

Target of Action

Similar compounds have been used in the stabilization of endosomal-toll-like receptor trl8, creating a sort of inhibitory activity .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other acetophenone derivatives .

Result of Action

It’s known that similar compounds can have inhibitory effects on certain receptors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZQRDFMSBKRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592349 |

Source

|

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886501-44-6 |

Source

|

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)